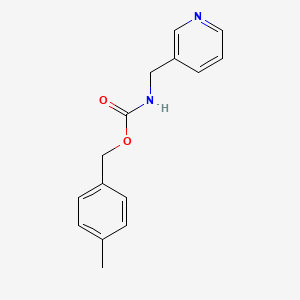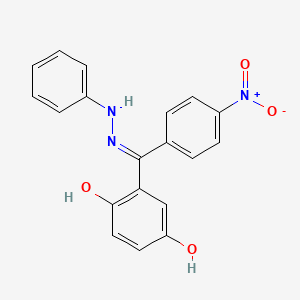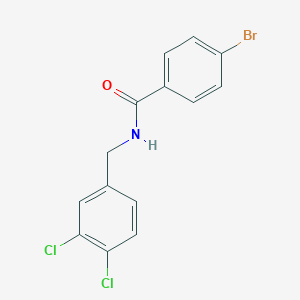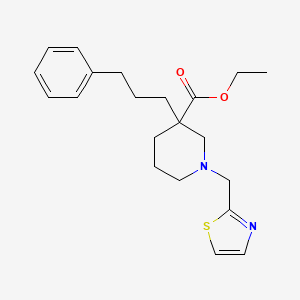![molecular formula C20H17N3O5S B6062790 N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide, commonly known as NPDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDG is a sulfonylurea compound that has been widely used as a fluorescent probe for glucose transporters in cells.
Wissenschaftliche Forschungsanwendungen
NPDG has been widely used as a fluorescent probe for glucose transporters in cells. Glucose transporters are proteins that facilitate the transport of glucose across cell membranes. The expression and activity of glucose transporters are altered in various diseases such as diabetes, cancer, and neurodegenerative disorders. NPDG has been used to study the regulation of glucose transporters in these diseases.
NPDG has also been used as a tool to study the mechanism of action of various drugs that target glucose transporters. For example, NPDG has been used to study the mechanism of action of the anti-diabetic drug metformin, which is known to inhibit glucose transporters.
Wirkmechanismus
NPDG is a fluorescent probe that is taken up by cells through glucose transporters. Once inside the cell, NPDG binds to intracellular proteins, leading to a change in its fluorescence properties. The change in fluorescence can be detected using fluorescence microscopy or spectroscopy. By measuring the change in fluorescence, researchers can determine the activity of glucose transporters in cells.
Biochemical and Physiological Effects:
NPDG is a non-toxic compound that has no known physiological effects. However, it has been shown to alter the activity of glucose transporters in cells. NPDG has been used to study the regulation of glucose transporters in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPDG as a fluorescent probe is its high sensitivity and specificity for glucose transporters. NPDG has been shown to be a reliable tool for studying the activity of glucose transporters in cells.
However, there are also some limitations to using NPDG. One limitation is that NPDG is not a direct measure of glucose uptake. Instead, it measures the activity of glucose transporters, which may not always correlate with glucose uptake. Additionally, NPDG is not suitable for in vivo studies, as it cannot cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for the use of NPDG in scientific research. One direction is to use NPDG to study the regulation of glucose transporters in other diseases, such as cardiovascular disease and obesity.
Another direction is to develop new fluorescent probes based on the structure of NPDG. These probes could be used to study other transporters and channels in cells.
Finally, there is a need for more studies to validate the use of NPDG as a tool for studying glucose transporters in cells. This includes studies to determine the correlation between NPDG fluorescence and glucose uptake in cells, as well as studies to determine the optimal conditions for using NPDG in experiments.
Conclusion:
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide, or NPDG, is a sulfonylurea compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDG has been widely used as a fluorescent probe for glucose transporters in cells, and has been used to study the regulation of glucose transporters in various diseases. While there are some limitations to using NPDG, it remains a valuable tool for studying glucose transporters in cells. Future research should focus on developing new fluorescent probes based on the structure of NPDG, as well as validating the use of NPDG in experiments.
Synthesemethoden
The synthesis of NPDG involves the reaction of N-phenylglycinamide with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane, and the product is obtained through column chromatography. The yield of NPDG is typically around 60-70%.
Eigenschaften
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-20(21-16-9-3-1-4-10-16)15-22(17-11-5-2-6-12-17)29(27,28)19-14-8-7-13-18(19)23(25)26/h1-14H,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRIEJBJRRDHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)


![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)
![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)
![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)
